molecular formula C18H32F2N2O6 B15127888 tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B15127888
M. Wt: 410.5 g/mol
InChI Key: WBYVHGLDXCSYMS-RMHGRBOHSA-N
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Description

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate and tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate are stereoisomers of a fluorinated pyrrolidine derivative

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structural features make them valuable in the development of new synthetic methodologies.

Biology

In biology, these compounds are studied for their potential as enzyme inhibitors. Their ability to interact with biological targets makes them useful in the design of new drugs and therapeutic agents.

Medicine

In medicine, these compounds are explored for their potential pharmacological properties. Their fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In industry, these compounds are used in the production of fine chemicals and pharmaceuticals. Their unique reactivity makes them valuable in various industrial processes.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a fluorine atom and a hydroxyl group in these compounds distinguishes them from other similar compounds. This structural feature can enhance their reactivity and binding affinity, making them valuable in various applications.

Properties

Molecular Formula

C18H32F2N2O6

Molecular Weight

410.5 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/2C9H16FNO3/c2*1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h2*6-7,12H,4-5H2,1-3H3/t2*6-,7+/m10/s1

InChI Key

WBYVHGLDXCSYMS-RMHGRBOHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)O.CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)O.CC(C)(C)OC(=O)N1CC(C(C1)F)O

Origin of Product

United States

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